5-Hydroxy-2-methoxybenzaldehyde
Description
Contextual Significance in Organic Chemistry and Related Disciplines
In the realm of organic chemistry, 5-hydroxy-2-methoxybenzaldehyde is a valuable intermediate for the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde group, allows for a wide array of chemical transformations. This dual reactivity makes it a key precursor in the construction of various heterocyclic compounds, polymers, and specialty chemicals.
The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring influences its electronic properties and reactivity, making it a subject of interest in studies of structure-activity relationships. Researchers have explored its utility in the development of novel compounds with potential applications in materials science and medicinal chemistry. For instance, it has been used in the synthesis of Schiff bases and as a precursor for radiolabeling agents. scientificlabs.ie
Isomeric Considerations and Structural Analogues within Benzene (B151609) Derivatives Research
This compound is one of several isomers of hydroxymethoxybenzaldehyde, each differing in the substitution pattern on the benzene ring. Understanding the properties and reactivity of these isomers is crucial for synthetic chemists.
One of the most well-known isomers is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is widely used as a flavoring agent. Other isomers include isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). wikipedia.orgwikipedia.orgnist.gov The position of the hydroxyl and methoxy groups significantly impacts the physical and chemical properties of these compounds, including their melting points, boiling points, and reactivity in various chemical reactions.
The study of these isomers and other structural analogues, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-methoxybenzaldehyde, provides valuable insights into the effects of substituent positioning on the chemical behavior of benzene derivatives. wikipedia.orgnih.govnih.gov This knowledge is fundamental to the rational design of molecules with specific desired properties.
Table 1: Comparison of this compound and its Isomers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| This compound | This compound | 35431-26-6 | C8H8O3 | 152.15 |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 121-33-5 | C8H8O3 | 152.15 |
| Isovanillin | 3-hydroxy-4-methoxybenzaldehyde | 621-59-0 | C8H8O3 | 152.15 |
| ortho-Vanillin | 2-hydroxy-3-methoxybenzaldehyde | 148-53-8 | C8H8O3 | 152.15 |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | 673-22-3 | C8H8O3 | 152.15 |
Historical Perspective of Academic Inquiry Pertaining to this compound
The academic inquiry into this compound and its related compounds is rooted in the broader history of organic synthesis and the study of aromatic compounds. Early investigations into benzaldehyde (B42025) derivatives were often driven by the desire to understand the structure and reactivity of naturally occurring substances.
One of the classic methods for synthesizing hydroxybenzaldehydes is the Reimer-Tiemann reaction. For instance, 2-hydroxy-5-methoxybenzaldehyde (B1199172) can be produced from 4-methoxyphenol (B1676288) with a notable yield using this reaction. wikipedia.org Over the years, various synthetic routes have been developed and refined. A notable method for the preparation of this compound involves the selective demethylation of 2,5-dimethoxybenzaldehyde (B135726). acs.org This research, published in 1974, highlights the ongoing efforts to achieve regioselective transformations in organic synthesis.
More recent research has focused on improving synthetic efficiency and exploring the applications of these compounds. For example, studies have investigated the use of phase transfer catalysts to enhance the yield and quality of related compounds like 2,5-dimethoxybenzaldehyde, which can be prepared from p-methoxyphenol via a Reimer-Tiemann reaction followed by methoxylation. cqu.edu.cn The synthesis of various substituted benzaldehydes, including bromo and nitro derivatives of hydroxy-methoxy-benzaldehyde, has also been a subject of academic investigation, further expanding the chemical space accessible from these versatile starting materials. researchgate.net
Table 2: Key Research Findings on this compound and Related Compounds
| Research Focus | Key Finding |
|---|---|
| Synthesis | Selective demethylation of 2,5-dimethoxybenzaldehyde yields this compound. acs.org |
| Synthesis | The Reimer-Tiemann reaction of 4-methoxyphenol produces 2-hydroxy-5-methoxybenzaldehyde. wikipedia.org |
| Synthesis | The use of phase transfer catalysts can improve the synthesis of 2,5-dimethoxybenzaldehyde from p-methoxyphenol. cqu.edu.cn |
| Reactivity | 2-Hydroxy-5-methoxybenzaldehyde can be reduced to 2-hydroxy-5-methoxybenzyl alcohol using sodium borohydride. wikipedia.org |
| Reactivity | It reacts with malononitrile (B47326) to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile. wikipedia.org |
| Application | Used in the synthesis of radiolabeling precursor desmethyl-PBR06. scientificlabs.ie |
| Natural Occurrence | 2-Hydroxy-5-methoxybenzaldehyde has been reported in Parthenocissus tricuspidata and Acer nikoense. nih.govnp-mrd.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNIBJPEJAWOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326844 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35431-26-6 | |
| Record name | 5-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 5 Hydroxy 2 Methoxybenzaldehyde
Established Synthetic Routes
Traditional methods for the synthesis of 5-hydroxy-2-methoxybenzaldehyde rely on well-established organic reactions, namely the Reimer-Tiemann reaction and the selective demethylation of precursor compounds. These routes have been refined over time to optimize yields and purity.
Reimer-Tiemann Reaction and Optimized Yields
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.org In the context of synthesizing hydroxy-methoxybenzaldehydes, this reaction typically involves treating a methoxyphenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgpsiberg.com The reaction proceeds via an electrophilic aromatic substitution, where the reactive species is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform and the base. wikipedia.orgpsiberg.com
For the synthesis of a related isomer, 2-hydroxy-5-methoxybenzaldehyde (B1199172), the Reimer-Tiemann reaction on 4-methoxyphenol (B1676288) has been reported to yield up to 79% of the desired product. wikipedia.org A detailed procedure for the formylation of 4-methoxyphenol reports a yield of 74% for 2-hydroxy-5-methoxybenzaldehyde (also known as 5-methoxysalicylaldehyde). mdma.ch The starting material for the synthesis of this compound via the Reimer-Tiemann reaction is guaiacol (B22219) (2-methoxyphenol). The reaction with guaiacol can lead to a mixture of isomers, with one of the historical principal commercial uses of this reaction being the synthesis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) from guaiacol, which also produced o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as a by-product. quora.com The substitution generally occurs at the ortho and para positions relative to the hydroxyl group. mychemblog.com
The reaction conditions, such as temperature and the nature of the base, can influence the ratio of the isomeric products. Optimization of these parameters is crucial for maximizing the yield of the desired this compound. The general mechanism involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org
Table 2.1.1: Reimer-Tiemann Reaction Yields for Methoxy-substituted Salicylaldehydes
| Starting Material | Product | Reported Yield | Reference |
| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 79% | wikipedia.org |
| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 74% | mdma.ch |
| Guaiacol (2-Methoxyphenol) | Vanillin / o-Vanillin | Commercially practiced | quora.com |
Selective Demethylation of Precursor Compounds (e.g., 2,5-Dimethoxybenzaldehyde)
An alternative and highly selective route to this compound involves the demethylation of a more substituted precursor, 2,5-dimethoxybenzaldehyde (B135726). acs.org This method offers the advantage of regiochemical control, as the starting material has methoxy (B1213986) groups at the desired positions. The challenge lies in selectively cleaving one methyl ether group while leaving the other intact.
The selective demethylation of 2,5-dimethoxybenzaldehyde to afford this compound has been successfully achieved. acs.org This transformation underscores the nuances of ether cleavage reactions where the electronic and steric environment of the methoxy groups dictates their reactivity.
Novel and Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of benzaldehyde (B42025) derivatives, novel approaches such as microwave-assisted synthesis and the use of green catalysts are being explored.
Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product specificity for various reactions, including the synthesis of heterocyclic compounds and the oxidation of vanillin. irjet.netnih.gov This technique offers a more energy-efficient alternative to conventional heating. irjet.net The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives from methoxybenzaldehydes has been successfully carried out using microwave irradiation, highlighting the potential of this technology in synthesizing related compounds. fip.org
The use of ionic liquids as catalysts represents another green chemistry approach. For instance, a method for the preparation of 4-hydroxy-2-methoxybenzaldehyde (B14303) involves an esterification reaction catalyzed by an ionic liquid. google.com Furthermore, a green synthesis method for 2,5-dimethoxybenzaldehyde has been developed, which is a key precursor for this compound. patsnap.com These examples suggest that similar green methodologies could be adapted for the synthesis of this compound, reducing the reliance on hazardous reagents and solvents. The use of recoverable catalysts, such as those based on magnetic nanoparticles, also presents a promising avenue for sustainable synthesis. researchgate.net
Reaction Mechanisms and Intermediate Species Analysis
A thorough understanding of the reaction mechanisms and the species involved is fundamental to optimizing synthetic routes and minimizing unwanted by-products.
Mechanistic Studies of Formylation Reactions
The mechanism of the Reimer-Tiemann reaction is well-documented and proceeds through a series of distinct steps. psiberg.comyoutube.comnumberanalytics.com The key stages are:
Generation of Dichlorocarbene : A strong base, typically hydroxide, deprotonates chloroform to form the trichloromethyl anion (⁻CCl₃), which then undergoes alpha-elimination to yield the highly reactive dichlorocarbene (:CCl₂). wikipedia.orgyoutube.com
Formation of the Phenoxide Ion : The phenolic starting material is deprotonated by the base to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring. wikipedia.org
Electrophilic Attack : The electron-deficient dichlorocarbene is attacked by the electron-rich phenoxide ion, preferentially at the ortho position due to the directing effect of the hydroxyl group. This results in the formation of a dichloromethyl-substituted phenoxide intermediate. wikipedia.orgpsiberg.com
Hydrolysis : The intermediate undergoes hydrolysis in the basic medium, replacing the chlorine atoms with hydroxyl groups to form a gem-diol, which is unstable and readily loses a water molecule to form the final aldehyde product. wikipedia.org
The selectivity for ortho-formylation is a characteristic feature of the Reimer-Tiemann reaction with phenols. synarchive.com The intermediate species, such as the dichlorocarbene and the dichloromethyl substituted phenol, are transient but crucial to the reaction pathway. quora.com
Investigation of Side Reactions and By-product Formation
A common side reaction is the formation of the para-isomer. In the case of guaiacol, this would be 4-hydroxy-3-methoxybenzaldehyde (vanillin). The ortho:para ratio of the products can be influenced by factors such as the solvent and the specific base used. mychemblog.com
Other potential by-products in the Reimer-Tiemann reaction include those arising from O-alkylation of the phenol by chloroform, leading to the formation of orthoformic esters. sciencemadness.org Additionally, the newly formed hydroxyaldehydes can sometimes react further with the starting phenol to produce triphenylmethane-type compounds, often observed as colored impurities. sciencemadness.org In some cases, oxidation of the phenolic compounds by hot alkali in the presence of air can lead to the formation of hydroxy acids as minor by-products. sciencemadness.org
In the selective demethylation of 2,5-dimethoxybenzaldehyde, incomplete reaction or non-selective cleavage could lead to the presence of starting material or the formation of 2,5-dihydroxybenzaldehyde (B135720) as a by-product.
Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 2 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 5-Hydroxy-2-methoxybenzaldehyde. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular structure can be assembled.
Proton NMR (¹H NMR) spectroscopy for this compound provides critical information about the chemical environment of the hydrogen atoms in the molecule. The spectrum typically displays signals corresponding to the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. rasayanjournal.co.in
The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet at the downfield end of the spectrum, often around 9.8 ppm. The phenolic hydroxyl (-OH) proton signal is a singlet that can vary in chemical shift depending on solvent and concentration, but is distinctly observed. The methoxy (-OCH₃) protons appear as a sharp singlet, typically around 3.8-3.9 ppm, indicative of three equivalent protons attached to an oxygen.
The aromatic region shows signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (splitting) are dictated by their positions relative to the electron-donating hydroxyl and methoxy groups and the electron-withdrawing aldehyde group. The proton at C-6, being ortho to the aldehyde, is expected at the lowest field among the aromatic protons. The protons at C-3 and C-4 will have distinct shifts influenced by the ortho-methoxy and para-hydroxyl groups, respectively. diva-portal.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound (Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CHO | ~9.8 | Singlet | - |
| -OH | Variable | Singlet (broad) | - |
| H-3 | ~7.0-7.2 | Doublet | ~8-9 |
| H-4 | ~6.9-7.1 | Doublet of Doublets | ~8-9, ~3 |
| H-6 | ~7.2-7.4 | Doublet | ~3 |
| -OCH₃ | ~3.9 | Singlet | - |
The ¹³C NMR spectrum provides information on each unique carbon atom in this compound. researchgate.net The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-195 ppm. The carbons attached to oxygen atoms (C-2 and C-5) also show characteristic downfield shifts. The C-5 carbon, bonded to the hydroxyl group, and the C-2 carbon, bonded to the methoxy group, will have distinct chemical shifts reflecting their electronic environments. news-medical.net The remaining aromatic carbons (C-1, C-3, C-4, C-6) appear in the typical aromatic region (110-160 ppm), and their precise shifts are determined by the substituent effects. The methoxy carbon (-OCH₃) gives a characteristic signal in the upfield region, usually around 55-56 ppm.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound (Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~192 |
| C-1 | ~118 |
| C-2 (-OCH₃) | ~150 |
| C-3 | ~115 |
| C-4 | ~124 |
| C-5 (-OH) | ~155 |
| C-6 | ~119 |
| -OCH₃ | ~56 |
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment, especially for complex molecules or for differentiating between isomers. researchgate.net Techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, for instance, between H-3 and H-4, and between H-4 and H-6. This confirms their positions relative to each other on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). acadpubl.eu An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the ¹H signal of H-3 to the ¹³C signal of C-3, H-4 to C-4, H-6 to C-6, the aldehyde proton to the carbonyl carbon, and the methoxy protons to the methoxy carbon. This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). youtube.com HMBC is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (quaternary carbons) to nearby protons. For example, the aldehydic proton would show correlations to C-1 and C-6. The methoxy protons would show a correlation to the C-2 carbon. These correlations are vital for confirming the substitution pattern on the benzene ring and differentiating this compound from its isomers, such as vanillin (B372448) or isovanillin (B20041). ugm.ac.id
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide characteristic signatures of the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. nih.govchemicalbook.com
The FT-IR spectrum of this compound displays several key absorption bands:
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.
C=O Stretch (Aldehyde): A very strong and sharp absorption band appears around 1650-1680 cm⁻¹, which is characteristic of the conjugated aldehyde carbonyl group.
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
C-O Stretch: Strong bands corresponding to the aryl-alkyl ether (C-O-C of the methoxy group) and the phenol (B47542) (Ar-O) are observed in the 1000-1300 cm⁻¹ region. news-medical.net
Interactive Data Table: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehydic C-H Stretch | 2720 - 2850 | Weak |
| Aldehyde C=O Stretch | 1650 - 1680 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aryl C-O Stretch | 1200 - 1275 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman is more sensitive to non-polar bonds and symmetric vibrations. ijeijournal.com An FT-Raman spectrum of this compound is available in spectral databases. nih.gov
Applications of Raman spectroscopy in the analysis of this compound and its derivatives include:
Confirmation of Aromatic Structure: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum, providing clear evidence of the aromatic core.
Analysis of C=C and C=O Bonds: The C=C aromatic and C=O aldehyde stretching vibrations are also active in Raman and can be used to confirm these structural features. The position of the C=O band can provide insights into conjugation and intermolecular interactions.
Distinguishing Isomers: Subtle differences in the vibrational modes of isomers, such as this compound and vanillin, can lead to distinct Raman spectra. These differences, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation. researchgate.net
Solid-State and Crystal Structure Analysis: Raman spectroscopy is a powerful tool for studying molecular crystals, providing information on intermolecular interactions like hydrogen bonding and crystal lattice vibrations (phonon modes). mdpi.com This can be used to study the polymorphism of this compound derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet and visible regions, which arise from the excitation of electrons from lower to higher energy orbitals.
The electronic transitions are primarily of the π → π* type, associated with the aromatic benzene ring and the carbonyl group. The presence of hydroxyl (-OH) and methoxy (-OCH3) substituents on the benzene ring influences the energy of these transitions. These auxochromic groups can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde (B42025).
In a study of a derivative, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, theoretical and experimental UV-Vis analyses revealed multiple absorption bands. malayajournal.org The experimental spectrum showed peaks around 280 nm, 350 nm, and 430 nm. malayajournal.org The band at 350 nm was attributed mainly to a π → π* transition, corresponding to the excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). malayajournal.org Such studies demonstrate how the electronic structure dictates the absorption properties of these compounds.
Table 1: Illustrative UV-Vis Absorption Data for a this compound Derivative
| Wavelength (λmax) | Type of Transition |
|---|---|
| ~280 nm | π → π* |
| ~350 nm | π → π* (HOMO-LUMO) |
| ~430 nm | n → π* / π → π* |
Data is illustrative for a derivative, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime. malayajournal.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of this compound is 152.15 g/mol , corresponding to its chemical formula C₈H₈O₃. nih.govnist.gov
In an electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 152. This ion corresponds to the intact molecule with one electron removed. nih.govnist.gov The subsequent fragmentation of this molecular ion provides structural information. Common fragmentation pathways for benzaldehydes involve the loss of a hydrogen atom or the formyl radical.
Key fragmentation patterns observed for this compound include:
Loss of a hydrogen atom (H•): The [M-1]⁺ ion at m/z 151 is formed by the loss of the aldehydic hydrogen, resulting in a stable acylium ion.
Loss of the formyl group (•CHO): Cleavage of the bond between the benzene ring and the carbonyl group can lead to the loss of the formyl radical (29 Da), although this is less common than loss of CO.
Loss of carbon monoxide (CO): A characteristic fragmentation for phenolic aldehydes is the loss of carbon monoxide (28 Da) from the molecular ion, leading to a fragment at m/z 124.
Loss of a methyl group (•CH₃): The methoxy group can lose a methyl radical (15 Da), yielding a fragment at m/z 137. nih.gov
Tandem mass spectrometry (MS-MS) analysis of the protonated molecule ([M+H]⁺, m/z 153.05) shows characteristic fragment ions at m/z 135, 125.2, and 123.2, providing further structural confirmation. nih.gov
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula (Proposed) | Description |
|---|---|---|
| 152 | [C₈H₈O₃]⁺• | Molecular Ion ([M]⁺•) |
| 151 | [C₈H₇O₃]⁺ | Loss of H• from aldehyde ([M-H]⁺) |
| 137 | [C₇H₅O₃]⁺ | Loss of •CH₃ from methoxy group ([M-CH₃]⁺) |
| 124 | [C₇H₈O₂]⁺• | Loss of CO from molecular ion ([M-CO]⁺•) |
X-ray Diffraction (XRD) and Single Crystal X-ray Structural Determination
For instance, the single-crystal X-ray structure of a Nickel(II) complex with a ligand derived from a related methoxybenzaldehyde revealed a distorted square planar geometry. mdpi.com In another example, the structure of (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide was determined. researchgate.net The compound was found to crystallize in a monoclinic system with the space group P2₁/c. researchgate.net The analysis provided precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonds (N-H···O) and π-π stacking, which stabilize the crystal structure. researchgate.net
These studies are crucial as they confirm the molecular connectivity and reveal the conformation of the molecule in the solid state, which is governed by steric and electronic effects of the substituents.
Table 3: Example Crystallographic Data for a Methoxybenzaldehyde Derivative
| Parameter | (E)-4-Hydroxy-N'-(2-methoxybenzylidene)benzohydrazide researchgate.net |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.3951 |
| b (Å) | 8.7449 |
| c (Å) | 21.1047 |
| β (°) | 90 |
| Volume (ų) | 2656.74 |
| Z (molecules/unit cell) | 8 |
Data for a representative derivative illustrates the type of information obtained from XRD.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When applied to this compound or its derivatives, XPS can provide detailed information about the carbon, oxygen, and other elements present.
The XPS spectrum is a plot of the number of electrons detected versus their binding energy. The binding energy of an electron is characteristic of the element and its chemical environment. For example, the C 1s signal can be deconvoluted into several peaks corresponding to different types of carbon atoms in the molecule, such as C-C in the aromatic ring, C-O in the ether and phenol groups, and C=O in the aldehyde group. rsc.org Similarly, the O 1s signal can distinguish between the oxygen in the hydroxyl, methoxy, and carbonyl groups.
In a study on a related material, deconvoluted O 1s spectra showed two peaks at binding energies of 530.9 eV and 532.7 eV, corresponding to metal-oxygen (Fe-O) and carbon-oxygen (C-O) bonds, respectively. rsc.org The C 1s spectra displayed three peaks at 284.3 eV, 285.3 eV, and 288.2 eV, which were ascribed to C-C, C-O-C, and C=O bonds. rsc.org This level of detail is invaluable for confirming the chemical structure and understanding the electronic interactions within the molecule.
Table 4: Illustrative XPS Binding Energies for Functional Groups in Related Compounds
| Element (Orbital) | Functional Group | Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H | ~284.3 |
| C 1s | C-O (Ether/Phenol) | ~285.3 |
| C 1s | C=O (Aldehyde) | ~288.2 |
| O 1s | C=O / M-O | ~530.9 |
| O 1s | C-O | ~532.7 |
Data adapted from a study on a functionalized material containing similar groups. rsc.org
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. psu.edu Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. psu.eduacs.org
For this compound, which has a reported melting point of 4 °C and a boiling point of 250 °C, DSC would show an endothermic peak corresponding to its melting. wikipedia.orgsigmaaldrich.com TGA would indicate its thermal stability and decomposition profile. The analysis would reveal the temperature at which the compound begins to lose mass due to evaporation or decomposition.
In studies of derivatives, such as metal complexes, TGA is used to assess thermal stability. mdpi.com The thermogram would show distinct steps of mass loss corresponding to the removal of solvent molecules or the decomposition of the organic ligand. For polymers derived from related compounds, TGA can identify the effects of chemical modifications on thermal stability, often revealing that decomposition begins at temperatures around 300-450 °C. acs.org These techniques are fundamental for determining the operational temperature limits of materials and for quality control.
Table 5: Thermal Properties of this compound
| Property | Value | Technique |
|---|---|---|
| Melting Point | 4 °C | DSC (expected endotherm) |
| Boiling Point | 250 °C | TGA (expected mass loss) |
| Decomposition | > 250 °C (expected) | TGA |
Physical properties sourced from literature. wikipedia.orgsigmaaldrich.com
Based on the performed searches, it is not possible to generate an article that focuses solely on the computational chemistry and molecular modeling of This compound according to the specified detailed outline.
The primary reason is the lack of available scientific literature containing the specific research findings required for this exact compound. While extensive computational studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and molecular docking, have been conducted, they predominantly focus on isomers such as 2-Hydroxy-5-methoxybenzaldehyde (B1199172) or derivatives like 5-Bromo-2-Hydroxybenzaldehyde nih.govresearchgate.net, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde malayajournal.org, and various Schiff bases tandfonline.comnih.gov.
The strict instruction to focus solely on "this compound" and not introduce any information from other compounds prevents the use of data from these closely related molecules. Generating the article as requested would require specific data points for the geometric optimization, spectroscopic predictions, molecular orbital energies, reactivity descriptors, and biomolecular interactions of this compound, which are not present in the retrieved search results.
To maintain scientific accuracy and adhere to the user's explicit instructions, the requested article cannot be created.
Computational Chemistry and Molecular Modeling Studies
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for 5-Hydroxy-2-methoxybenzaldehyde are not extensively documented in publicly available literature, broader studies on benzaldehyde (B42025) derivatives provide significant insights into how its activity could be modeled.
Research into the inhibition of phenoloxidase, a key enzyme in insects, has led to the development of QSAR models for various benzaldehyde derivatives. nih.govnih.govsigmaaldrich.com These studies are crucial for designing new, environmentally friendly insecticides. nih.govsigmaaldrich.com In one such study, the inhibitory activities (IC50 values) of 57 compounds from the benzaldehyde, benzoic acid, and benzaldehyde thiosemicarbazone families were determined against phenoloxidase. nih.govsigmaaldrich.com The resulting data was used to construct three-dimensional QSAR (3D-QSAR) models.
Two common 3D-QSAR techniques, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. These methods generated robust and predictive models, with a high degree of correlation and predictive accuracy (CoMFA: q²=0.926, r²=0.986; CoMSIA: q²=0.933, r²=0.984). nih.gov Such models help in understanding the structural requirements for a compound to be an effective inhibitor and guide the design of novel, more potent molecules. nih.govsigmaaldrich.com
Another QSAR study on 18 benzaldehyde derivatives as phenoloxidase inhibitors identified key physicochemical descriptors that influence their inhibitory activity. nih.gov The findings highlighted the major role of hydrophobicity of the substituent at the para-position of the aldehyde group; an increase in the Hansch-Fujita π value (a measure of hydrophobicity) was correlated with a significant increase in inhibitory potency. nih.gov The study also noted that the electron-donating effect of the para-substituent was less critical than its hydrophobicity. Furthermore, the presence of a hydroxyl group at the ortho-position was found to enhance inhibitory activity, potentially by forming an intramolecular hydrogen bond. nih.gov
These findings for the broader class of benzaldehydes suggest that a QSAR model for this compound would likely need to incorporate descriptors for hydrophobicity, electronic effects (related to the methoxy (B1213986) group), and hydrogen bonding potential (from the hydroxyl group) to accurately predict its biological activities.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its potential development as a drug. nih.govnih.govcambridgemedchemconsulting.com These predictions help to identify molecules with favorable ADME profiles early in the drug discovery process, reducing the time and cost associated with experimental assays. nih.govresearchgate.net For this compound, various ADME parameters can be predicted using established computational models and databases. mdpi.com
The prediction of ADME properties often starts with an analysis of fundamental physicochemical characteristics that are known to influence a compound's behavior in the body. These are often evaluated against criteria such as Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net
Based on computed properties available from public databases, a predicted ADME profile for this compound can be constructed. These predictions provide a preliminary assessment of the compound's drug-likeness and potential pharmacokinetic behavior.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Significance in ADME | Source |
| Physicochemical Properties | |||
| Molecular Formula | C₈H₈O₃ | Defines the elemental composition. | nih.gov |
| Molecular Weight | 152.15 g/mol | Influences size-related diffusion and absorption. | nih.gov |
| XLogP3 | 1.8 | A measure of lipophilicity, affecting solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. | nih.gov |
| Hydrogen Bond Acceptors | 3 | The aldehyde oxygen, methoxy oxygen, and hydroxyl oxygen can accept hydrogen bonds. | nih.gov |
| Polar Surface Area (TPSA) | 46.5 Ų | Relates to membrane permeability; lower values suggest better brain penetration. | nih.gov |
| Absorption | |||
| Intestinal Absorption | Good (Predicted) | High probability of being absorbed from the gastrointestinal tract. | mdpi.comnih.gov |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | The compound is predicted to be able to cross the BBB. | researchgate.net |
| Metabolism | |||
| CYP450 Inhibition | Potential Inhibitor (Predicted) | May inhibit various cytochrome P450 enzymes, affecting the metabolism of other drugs. | mdpi.com |
| Excretion | |||
| Total Clearance | Low (Predicted) | Suggests a potentially longer half-life in the body. | mdpi.com |
Biological and Pharmacological Investigations of 5 Hydroxy 2 Methoxybenzaldehyde and Its Analogues
Antimicrobial and Antibacterial Activities
The antimicrobial properties of 5-Hydroxy-2-methoxybenzaldehyde have been evaluated against several pathogenic microorganisms. These studies are crucial in the search for new agents to combat infectious diseases.
Efficacy against Specific Bacterial Strains (e.g., Mycobacterium avium subsp. paratuberculosis, Staphylococcus aureus, Bacillus subtilis)
Research has demonstrated the antibacterial efficacy of this compound against Mycobacterium avium subsp. paratuberculosis, the causative agent of Johne's disease in cattle and potentially associated with Crohn's disease in humans. In a comprehensive study evaluating 18 naturally occurring compounds, this compound, also referred to as 2-hydroxy-5-methoxybenzaldehyde (B1199172) in the study, was one of six compounds that inhibited the growth of three different strains of M. avium subsp. paratuberculosis. brieflands.comresearchgate.netresearchgate.net
The study determined the Minimum Inhibitory Concentration (MIC) of this compound to be 90.4 μg/ml. researchgate.netresearchgate.net This was established using a macrobroth susceptibility testing method over a 42-day incubation period. brieflands.comresearchgate.net The same research also noted that this compound is among those that have shown inhibitory activity against other significant food-borne pathogens, including antibiotic-resistant Staphylococcus aureus and Bacillus cereus, although specific MIC values for these bacteria were not detailed in the referenced study. brieflands.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium avium subsp. paratuberculosis
| Compound | Test Organism | MIC (μg/ml) |
|---|
Investigation of Membrane Disruption Mechanisms
While the antibacterial activity of this compound has been established, detailed investigations into its specific mechanism of action, particularly concerning membrane disruption, are not extensively available in current scientific literature. Studies on its structural isomer, 2-hydroxy-4-methoxybenzaldehyde (B30951), have suggested that the mechanism may involve the disruption of the cell membrane, leading to the leakage of intracellular components. researchgate.netdntb.gov.ua However, direct evidence and specific studies on the membrane disruption mechanisms of this compound are lacking.
Enzymatic Inhibition Studies
The ability of natural compounds to inhibit specific enzymes is a key area of pharmacological research, with implications for treating a wide range of diseases.
Tyrosinase Inhibition Kinetics and Mechanism
There is currently a lack of specific research data on the tyrosinase inhibition kinetics and mechanism of this compound. While studies have been conducted on various benzaldehyde (B42025) derivatives and their potential as tyrosinase inhibitors, showing that structural similarities can lead to inhibitory activity, specific kinetic data such as IC50 or the mode of inhibition for this compound are not available in the public domain. brieflands.comresearchgate.net Research on structurally related compounds, such as 5-methoxy-2-mercaptobenzimidazole, has shown significant tyrosinase inhibition, suggesting that the methoxybenzaldehyde scaffold could be a basis for potent inhibitors. nih.gov
Inhibition of Other Relevant Enzymes (e.g., Aldose Reductase)
Scientific literature does not currently provide evidence of studies investigating the inhibitory effects of this compound on aldose reductase or other relevant enzymes. While the inhibition of aldose reductase by various natural and synthetic compounds is an active area of research for the management of diabetic complications, specific data pertaining to this compound is not available. nih.govmdpi.com
Acaricidal Activity against Pest Species (e.g., Tyrophagus putrescentiae)
Antiproliferative and Cytotoxic Effects (e.g., against Cancer Cell Lines)
While this compound itself has not been extensively profiled, its derivatives, particularly hydrazones, have been the focus of significant research for their anticancer potential. These studies utilize this compound (commonly referred to as 5-methoxysalicylaldehyde in the literature) as a key starting material for synthesizing more complex molecules with enhanced biological activity.
Novel benzoylhydrazones synthesized from the condensation of 5-methoxysalicylaldehyde have demonstrated potent, concentration-dependent antiproliferative activity against a panel of human cancer cell lines. jcu.czresearchgate.net Investigations have shown that these hydrazone derivatives are particularly effective against solid tumor-derived breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—often falling in the low micromolar range (0.91 µM to 12.07 µM). jcu.czresearchgate.net Notably, these compounds were found to be more potent than the standard chemotherapeutic drug Melphalan. jcu.czresearchgate.net The cytotoxic effects of these derivatives were confirmed using the MTT-dye reduction assay, a standard colorimetric test for measuring cellular metabolic activity and, by extension, cell viability. jcu.czresearchgate.netresearchgate.net
Further studies on related hydrazone derivatives of 5-methoxysalicylaldehyde have confirmed their antiproliferative effects against other cancer cell lines, including cervical (HeLa), liver (HepG2), and colon (HT-29) cancer cells. tandfonline.com The selectivity of these compounds—their ability to target cancer cells over healthy cells—is a critical aspect of this research, with some derivatives showing a high selectivity index (SI) for specific cancer cell lines. tandfonline.comnih.gov For example, certain benzenesulphonohydrazide derivatives incorporating the 5-methoxysalicylaldehyde structure showed high cytotoxicity and selectivity against renal adenocarcinoma cells (769-P). nih.govspandidos-publications.com
| Derivative Type | Cell Line | Activity | IC₅₀ (µM) | Reference |
| Benzoylhydrazones | Breast (MCF-7, MDA-MB-231) | Antiproliferative / Cytotoxic | 0.91 - 12.07 | jcu.cz, researchgate.net |
| Aroylhydrazones | Breast (MCF-7, MDA-MB-231) | Antiproliferative | Varies by compound | tandfonline.com |
| Aroylhydrazones | Cervical (HeLa) | Antiproliferative | Varies by compound | tandfonline.com |
| Aroylhydrazones | Liver (HepG2) | Antiproliferative | Varies by compound | tandfonline.com |
| Benzenesulphonohydrazides | Renal (769-P) | Cytotoxic | e.g., 1.94 | nih.gov, spandidos-publications.com |
Antioxidant Activity Investigations
The antioxidant potential of this compound is primarily understood through the activity of its derivatives. The inherent phenolic hydroxyl group in its structure suggests a capacity for radical scavenging. Research into novel acrylamide (B121943) derivatives synthesized using 5-methoxysalicylaldehyde has shown that these compounds exhibit exceptionally high antioxidant activity. researchgate.net
The antioxidant properties of these derivatives were evaluated using several standard assays: researchgate.net
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Similar to FRAP, this assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).
While quantitative data for this compound itself is not detailed in these studies, the strong performance of its derivatives underscores the contribution of the core structure to this biological effect.
| Derivative Class | Assays Used | Finding | Reference |
| Acrylamides | DPPH, FRAP, CUPRAC | Exceptionally high antioxidant activity, surpassing reference standards. | researchgate.net |
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-activity relationship (SAR) studies, which seek to understand how the chemical structure of a molecule influences its biological activity, have provided valuable insights into the derivatives of this compound.
For Antiproliferative and Cytotoxic Effects: The this compound moiety serves as a crucial scaffold in the design of potent anticancer agents. The primary focus of SAR has been on the hydrazone derivatives. Studies reveal that:
Substituents are Key: The type and position of substituent groups on the benzoyl or sulphonyl portion of the hydrazone derivatives significantly impact their cytotoxicity and selectivity against different cancer cell lines. nih.gov For instance, the presence of fluorine and bromine atoms on the phenyl ring of benzenesulphonohydrazones resulted in high cytotoxicity and selectivity. nih.govspandidos-publications.com
Methoxy (B1213986) Group Position Matters: In a series of methoxysalicylaldehyde benzoylhydrazones, the position of the methoxy group on the salicylaldehyde (B1680747) ring was found to influence antileukemic activity, with the order of ligand efficiency being 4-methoxy > 3-methoxy > 5-methoxy. nih.gov This suggests that the specific arrangement of the hydroxyl and methoxy groups on the phenyl ring is critical for biological interaction.
A p-methoxy Group Enhances Activity: In another study of N-acyl hydrazones, a p-methoxy phenyl group at a specific position of the molecule was found to be crucial for inducing both cytotoxicity and selectivity against the MCF-7 breast cancer cell line. acs.org
For Antioxidant Activity: While detailed SAR studies are less common, the phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are fundamental to the antioxidant capacity of this class of compounds. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, a process often facilitated by the electron-donating nature of the methoxy group. The high antioxidant activity reported for acrylamide derivatives of 5-methoxysalicylaldehyde suggests that this core structure provides a robust foundation for radical scavenging, which can be further enhanced by the addition of other functional groups. researchgate.net
Applications in Advanced Materials and Chemical Technologies
Development of Chelating Agents and Metal Complexes
5-Hydroxy-2-methoxybenzaldehyde is a valuable precursor in the synthesis of chelating agents and their corresponding metal complexes. Chelating agents are organic compounds that can form multiple bonds to a single metal ion, effectively sequestering it. The presence of the hydroxyl and aldehyde groups in this compound allows for the formation of Schiff bases through condensation reactions with various amines. These Schiff bases are often multidentate ligands capable of coordinating with a wide array of metal ions.
The resulting metal complexes have been the subject of extensive research due to their diverse properties and potential applications. For instance, Schiff base ligands derived from this aldehyde can form stable complexes with transition metals, which may exhibit interesting catalytic, magnetic, or optical properties. The specific geometry and electronic structure of these complexes can be tuned by varying the amine component used in the Schiff base synthesis, as well as the choice of the metal ion.
Role as an Intermediate in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound serves as a crucial intermediate for the production of more complex molecules. Its functional groups provide reactive sites for a variety of chemical transformations, making it a versatile building block.
One notable application is in the synthesis of various heterocyclic compounds. Through reactions involving the aldehyde and hydroxyl groups, it is possible to construct ring systems that are scaffolds for pharmaceuticals, agrochemicals, and other specialty chemicals. For example, it can be a starting material for the synthesis of certain coumarin (B35378) derivatives.
Furthermore, its role as an intermediate extends to the production of other substituted benzaldehydes and related aromatic compounds. The hydroxyl and methoxy (B1213986) groups can be modified or used to direct further substitutions on the aromatic ring, allowing for the creation of a diverse library of molecules with specific functionalities. A method for preparing crude 2-hydroxy-5-methoxybenzaldehyde (B1199172) involves a mixture of acetonitrile, 4-methoxyphenol (B1676288), anhydrous magnesium chloride, and triethylamine, which is then reacted with paraformaldehyde. sciencemadness.org
Research on Corrosion Inhibition for Metal Surfaces
The ability of this compound and its derivatives to inhibit the corrosion of metal surfaces, particularly in acidic environments, is an area of active research. jetjournal.org Corrosion is a natural process that leads to the degradation of metallic materials, and finding effective and environmentally friendly inhibitors is of great importance. jetjournal.org
The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. jetjournal.org This adsorption is facilitated by the presence of heteroatoms (oxygen) and the aromatic ring, which can interact with the vacant d-orbitals of the metal. The efficiency of the inhibitor is influenced by its ability to form a thin, stable adsorbed layer on the metal surface. jetjournal.org
Schiff bases derived from this compound have also been investigated as corrosion inhibitors. These larger molecules can offer enhanced surface coverage and stronger adsorption, leading to improved corrosion protection. Research in this area often involves electrochemical techniques and surface analysis to understand the mechanism of inhibition and to optimize the molecular structure for maximum efficacy.
Exploration in Optoelectronic Devices and Information Storage (via Schiff Base Materials)
Schiff base materials derived from this compound are being explored for their potential applications in optoelectronic devices and information storage. These materials can exhibit interesting photophysical properties, such as fluorescence and photochromism, which are essential for these technologies.
The electronic properties of these Schiff bases can be tailored by modifying their molecular structure. This allows for the development of materials with specific absorption and emission characteristics, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic components.
Furthermore, the photochromic behavior of some of these Schiff bases, where the molecule can switch between two different forms upon exposure to light, opens up possibilities for their use in optical data storage. The ability to write, read, and erase information using light at the molecular level is a key goal in the development of next-generation information storage systems.
Precursor for Radiolabeling Agents
This compound and its isomer, 2-hydroxy-5-methoxybenzaldehyde, have been utilized as precursors in the synthesis of radiolabeling agents. sigmaaldrich.com Radiolabeling is a technique used to attach a radioactive isotope to a molecule of interest, which can then be used in various diagnostic and therapeutic applications in medicine, as well as in research to trace the path of the molecule in a biological system. For instance, 2-hydroxy-5-methoxybenzaldehyde was used to synthesize the radiolabeling precursor desmethyl-PBR06. sigmaaldrich.com
Potential in Flavor and Fragrance Research as a Taste Modifier
In the field of flavor and fragrance, related isomers of this compound have shown potential as taste modifiers. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951), an isomer of vanillin (B372448), has been identified as a taste-modifying compound. researchgate.net It is responsible for the characteristic sweet and aromatic fragrance of the root-bark of Mondia whytei. researchgate.net
Research in this area explores how these compounds interact with taste receptors to elicit or modify sweet, bitter, or other taste sensations. The specific arrangement of the hydroxyl, methoxy, and aldehyde groups on the aromatic ring plays a crucial role in determining the organoleptic properties of the molecule. While direct research on this compound as a taste modifier may be less documented, the study of its isomers provides a strong indication of its potential in this area. Further investigation could lead to the development of new flavoring agents or taste enhancers for the food and beverage industry.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Sustainable Production
While established methods for synthesizing substituted benzaldehydes exist, future research should prioritize the development of novel, more sustainable synthetic routes for 5-Hydroxy-2-methoxybenzaldehyde. Current methods can sometimes involve harsh reagents or produce significant waste. The principles of green chemistry offer a framework for creating more environmentally benign processes.
Key research avenues include:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity under mild conditions, using water as a solvent. mdpi.com The phenylpropanoid pathway, which is responsible for the natural synthesis of similar compounds in plants, could serve as a model for developing biocatalytic production methods. researchgate.net
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Exploring microwave-assisted protocols for the key synthetic steps could lead to more efficient and cleaner production. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. mdpi.com Integrating flow chemistry could enable a more automated and sustainable manufacturing process for this compound and its derivatives. mdpi.com
Use of Renewable Feedstocks: Investigating the synthesis of this compound from readily available, renewable starting materials, such as lignin (B12514952) or other forms of biomass, would align with the goals of a circular economy.
Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity
The core structure of this compound is an ideal starting point for creating a library of advanced derivatives with tailored biological activities. The presence of multiple functional groups allows for targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Future design and synthesis efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the hydroxyl, methoxy (B1213986), and aldehyde groups and introducing new substituents on the aromatic ring will be crucial. For instance, studies on other phenolic compounds have shown that the number and position of hydroxyl and methoxy groups can significantly influence antioxidant activity. mdpi.com
Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases. This reaction can be used to link this compound to other biologically active molecules, potentially creating hybrid compounds with synergistic or novel therapeutic effects. nih.govmdpi.com
Heterocyclic Derivatives: The synthesis of heterocyclic compounds, such as benzimidazoles, from derivatives of this compound could yield novel compounds with potential antiproliferative and antioxidant activities. mdpi.comnih.gov
Below is a table outlining potential derivatives and their target bioactivities based on existing research on similar structures.
| Derivative Class | Potential Modification | Target Bioactivity | Rationale |
| Schiff Bases | Reaction with various amino compounds (e.g., aminophenols, sulfonamides) | Antibacterial, Antifungal, Anticancer | Schiff bases are a well-established class of compounds with a broad range of biological activities. nih.govmdpi.com |
| Chalcones | Condensation with acetophenones | Anti-inflammatory, Antioxidant | Chalcone scaffolds are known pharmacophores present in many biologically active molecules. |
| Benzimidazole (B57391) Hybrids | Incorporation into N-substituted benzimidazole carboxamides | Antiproliferative, Antioxidant | The benzimidazole core is a privileged structure in medicinal chemistry; hydroxyl and methoxy groups can enhance antioxidant capacity. mdpi.comnih.gov |
| Ester and Ether Analogs | Alkylation or acylation of the phenolic hydroxyl group | Improved Lipophilicity, Prodrug Potential | Modification of the hydroxyl group can alter solubility and metabolic stability, potentially improving bioavailability. |
In-depth Mechanistic Studies of Biological Actions
Although preliminary studies suggest various biological activities for related compounds, the precise molecular mechanisms of this compound are not well understood. researchgate.net Future research must delve into its mechanism of action to validate its therapeutic potential.
Key areas for investigation include:
Target Identification: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins, enzymes, or receptors that interact with the compound.
Pathway Analysis: Investigating how this compound modulates key signaling pathways involved in disease, such as those related to inflammation, oxidative stress, and cell proliferation. The shikimate pathway is a known route for the biosynthesis of related phenylpropanoids in plants. researchgate.net
Enzyme Inhibition Studies: Assessing the inhibitory activity of the compound and its derivatives against key enzymes implicated in disease, such as tyrosinase or various kinases. researchgate.net
Development of Targeted Delivery Systems for Biological Applications
To translate the potential bioactivity of this compound into practical applications, especially in medicine, overcoming challenges like poor solubility or non-specific distribution will be essential. The development of targeted delivery systems is a promising strategy.
Future research should explore:
Liposomal Encapsulation: Liposomes can encapsulate hydrophobic compounds like this compound, improving their stability and bioavailability. rsc.org The surface of these liposomes can be modified with ligands for targeted delivery to specific cells or tissues. rsc.org
Nanoparticle-Based Systems: Formulating the compound within polymeric nanoparticles, such as those made from poly(lactide-co-glycolide) (PLGA), can provide controlled release and targeted delivery. rsc.org
Prodrug Strategies: Designing inactive prodrugs of this compound that are converted to the active form only at the target site could enhance efficacy and reduce potential side effects.
Integration with Materials Science for Next-Generation Technologies
The reactive nature of this compound makes it a candidate for integration into functional materials. Its phenolic and aldehydic groups can participate in polymerization reactions or be used to modify surfaces.
Potential applications in materials science include:
Polymer Synthesis: Using this compound as a monomer for the synthesis of novel polymers with built-in antioxidant or antimicrobial properties.
Surface Functionalization: Covalently attaching the molecule to the surface of materials to impart specific properties, such as creating antibacterial coatings for medical devices or antioxidant surfaces for food packaging.
Development of Sensors: The compound's structure could be adapted for use in chemosensors, where its interaction with specific analytes would generate a detectable signal.
Expansion of Computational Modeling to Predict Complex Interactions
Computational tools are invaluable for accelerating the research and development process. Expanding the use of computational modeling can provide deep insights into the behavior of this compound and guide experimental work.
Future computational studies should focus on:
Molecular Docking: Simulating the interaction of this compound and its designed derivatives with the active sites of target proteins to predict binding affinity and mode of interaction.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of derivatives with their biological activity. This can help in predicting the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound within a biological environment (e.g., in a lipid bilayer or interacting with a protein) to understand its stability, conformational changes, and interaction dynamics over time.
Q & A
Q. What synthetic methodologies are optimal for producing 5-Hydroxy-2-methoxybenzaldehyde, and how can reaction yields be improved?
The synthesis of this compound often involves electrophilic aromatic substitution or oxidation of precursors. A common approach for analogous methoxybenzaldehydes is Friedel-Crafts acylation using formyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous, low-temperature conditions to minimize side reactions . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via column chromatography or recrystallization. For scale-up, solvent selection (e.g., dichloromethane) and controlled addition rates are critical to maintain purity >95% .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- X-ray crystallography : Refinement using programs like SHELXL (via SHELX suite) resolves bond angles and molecular packing, critical for confirming stereochemistry .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; aldehyde proton at δ 9.8–10.2 ppm).
- IR : Confirms hydroxyl (≈3200 cm⁻¹) and aldehyde (≈1680 cm⁻¹) functional groups.
- HPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How is this compound applied in medicinal chemistry research?
This compound serves as a key intermediate in synthesizing bioactive molecules. For example, it is used to develop VEGFR2 inhibitors for glioblastoma, where its methoxy and hydroxy groups enhance binding affinity to kinase domains . Derivatives are screened for anti-inflammatory or antiviral activity via in vitro enzyme inhibition assays (e.g., COX-2 or viral protease targets) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina, Schrödinger) evaluates binding modes to targets like VEGFR2. QSAR models correlate substituent electronic effects (e.g., Hammett constants) with inhibitory potency. DFT calculations (Gaussian 09) optimize geometry and predict redox behavior, aiding in rational drug design .
Q. What strategies mitigate by-product formation during the synthesis of this compound?
- Temperature Control : Maintain <0°C during formylation to suppress polymerization.
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for improved regioselectivity .
- Workup Optimization : Quench reactions with ice-cold HCl to precipitate impurities, followed by extraction with ethyl acetate .
Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) under varying pH/temperature.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm competitive/non-competitive inhibition .
- Mutagenesis : Engineer enzyme active sites (e.g., VEGFR2) to identify critical residue interactions .
Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for this compound derivatives?
- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, resolving overlapping signals in crowded aromatic regions.
- X-ray Refinement : SHELXL’s twin refinement handles crystallographic disorders common in methoxy-substituted aromatics .
- Comparative Analysis : Benchmark against databases (PubChem, CAS) to validate unexpected shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
